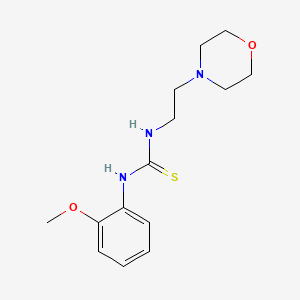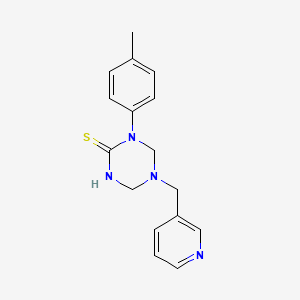![molecular formula C16H13ClN2O3 B5828327 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5828327.png)
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the quinoxalinone core is reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Oxidation to Form the 4-Oxide: The final step involves the oxidation of the quinoxalinone derivative to form the 4-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the oxide moiety or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the 4-chlorobenzyl group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction could produce deoxygenated or partially reduced compounds.
科学的研究の応用
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone: Lacks the 4-oxide moiety, which may affect its chemical reactivity and biological activity.
3-methyl-2(1H)-quinoxalinone: A simpler quinoxalinone derivative without the 4-chlorobenzyl group or 4-oxide moiety.
1-[(4-methylbenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide: Similar structure but with a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
1-[(4-chlorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is unique due to the presence of both the 4-chlorobenzyl group and the 4-oxide moiety
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXGVPPYSBXODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5828249.png)
![Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-thienyl]phenyl-](/img/structure/B5828262.png)
![1-[4-(pentyloxy)phenyl]ethanone 4,5-dihydro-1H-imidazol-2-ylhydrazone](/img/structure/B5828277.png)

![ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5828290.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B5828307.png)
![N-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5828308.png)

![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5828315.png)
![3-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5828318.png)
![2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5828323.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-3-methylbenzamide](/img/structure/B5828336.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylbenzamide](/img/structure/B5828340.png)
![N-[4-(1H-1,3-benzimidazol-2-ylmethyl)phenyl]-N'-ethylthiourea](/img/structure/B5828341.png)
